2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene
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Overview
Description
2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound that features a bromine atom, a trifluoroethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves the following steps:
Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.
Vinylation: The vinyl group can be introduced through a Heck reaction, where the brominated benzene derivative reacts with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(trifluoromethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene
Uniqueness
2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene is unique due to the presence of both a trifluoroethoxy group and a vinyl group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-bromo-1-ethenyl-3-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-7-4-3-5-8(9(7)11)15-6-10(12,13)14/h2-5H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNHWYBCYXILML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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